![molecular formula C21H23N5 B2563391 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-82-5](/img/structure/B2563391.png)
3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These compounds are relevant structural templates in both natural and synthetic biologically active compounds . They have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction . For example, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a triazoloquinazoline core. This core is often decorated with various functional groups to enhance its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve nucleophilic substitution reactions . Additionally, a retro Diels–Alder (RDA) procedure has been used in the synthesis of related compounds .Applications De Recherche Scientifique
Antitubercular Activity
Tuberculosis (TB) remains a global health challenge, especially in individuals with weakened immune systems, such as those co-infected with HIV. The compound XIa–o, synthesized from nucleophilic substitution reactions, has shown promising antitubercular activity. Notably, compounds N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited potent activity against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL. Additionally, IXi demonstrated antitubercular activity at 6.25 µg/mL and anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2 .
Anti-HIV Activity
Given the co-infection risk between TB and HIV, compounds like IXi and IXk hold promise as dual agents. Their anti-HIV activity suggests potential for further optimization and development as novel antitubercular and anti-HIV agents. These findings contribute to addressing the challenges posed by multi-drug-resistant TB strains and the need for effective treatments .
Antibacterial Activity
The same compounds (IXi and IXk) also exhibit antibacterial activity against gram-positive and gram-negative bacteria. Their MIC values indicate strong efficacy against E. coli, P. aeruginosa, and S. epidermidis. These results underscore the compound’s potential as an antimicrobial agent .
Other Applications
While the primary focus has been on antitubercular and anti-HIV activities, further investigations may reveal additional applications. Researchers could explore its potential in drug discovery, medicinal chemistry, and related fields.
Mécanisme D'action
Target of Action
The primary targets of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that the compound may target pathogens responsible for these diseases.
Mode of Action
The exact mode of action of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine It’s synthesized by the nucleophilic substitution reaction of a related compound with different aryl amines . This suggests that it might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown to affect the life cycle of hiv and tb pathogens , suggesting that it might interfere with the biochemical pathways of these pathogens.
Result of Action
The molecular and cellular effects of 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it might have similar effects.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-13-22-20-17-11-5-6-12-18(17)26-21(23-20)19(24-25-26)16-10-8-9-15(2)14-16/h5-6,8-12,14H,3-4,7,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXKNJKTHKZGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ({2-[3-(benzylamino)-3-oxopropyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetate](/img/structure/B2563311.png)
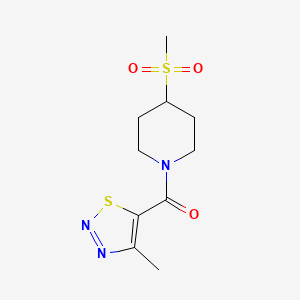
![1-{[(4-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2563314.png)
![N-(4-fluorophenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2563317.png)
![N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2563318.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2563321.png)
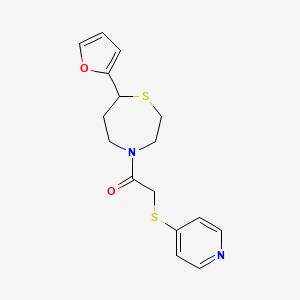
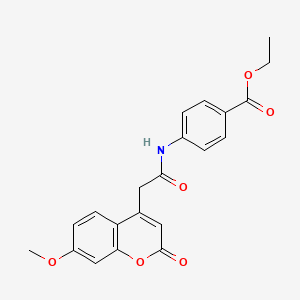
![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)
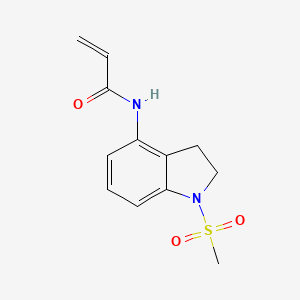
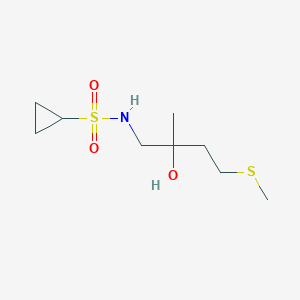
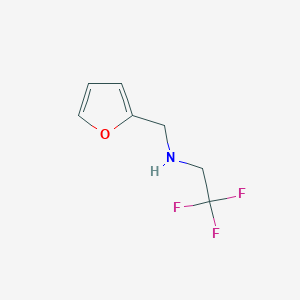
![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2563330.png)